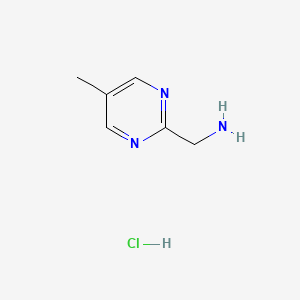

(5-Methylpyrimidin-2-yl)methanamine hydrochloride

説明

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (5-methylpyrimidin-2-yl)methanamine hydrochloride , reflecting its pyrimidine core structure with a methyl substituent at position 5 and a methanamine group at position 2, protonated to form a hydrochloride salt. Common synonyms include:

- 2-(Aminomethyl)-5-methylpyrimidine hydrochloride

- 5-Methyl-2-pyrimidinemethanamine hydrochloride

- (5-Methyl-2-pyrimidinyl)methylamine hydrochloride.

The compound is cataloged under CAS Registry Number 1346542-72-0 .

Molecular Formula and Weight

The molecular formula is C₆H₁₀ClN₃ , with a molecular weight of 159.62 g/mol . The hydrochloride salt adds one chloride ion to the free base, (5-methylpyrimidin-2-yl)methanamine (C₆H₉N₃), which has a molecular weight of 123.16 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClN₃ |

| Molecular Weight (g/mol) | 159.62 |

| CAS Registry Number | 1346542-72-0 |

Structural Features: Pyrimidine Core, Methyl Group, and Methanamine Side Chain

The compound features a pyrimidine heterocycle (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) substituted with:

- A methyl group (-CH₃) at position 5.

- A methanamine group (-CH₂NH₂) at position 2, protonated as -CH₂NH₃⁺Cl⁻ in the hydrochloride form.

The pyrimidine ring’s electron-withdrawing nature reduces the basicity of the amine compared to aliphatic amines. The planar aromatic system and substituent positions influence intermolecular interactions, such as hydrogen bonding via the ammonium group.

SMILES and InChI Representations

- SMILES :

CC1=CN=C(N=C1)CN.Cl - InChI :

InChI=1S/C6H9N3.ClH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2,7H2,1H3;1H - InChIKey :

ILVGZIDBMBUILI-UHFFFAOYSA-N

These notations encode the connectivity of atoms, highlighting the pyrimidine backbone, substituent positions, and hydrochloride salt formation.

Stereochemical and Conformational Analysis

The molecule lacks chiral centers due to its symmetric pyrimidine ring and substituent arrangement, resulting in no stereoisomers . Conformational flexibility arises primarily from rotation around the C-N bond of the methanamine group. However, the planar pyrimidine ring and electrostatic interactions between the protonated amine and chloride ion likely restrict free rotation, favoring a conformation where the ammonium group aligns for optimal hydrogen bonding.

The hydrochloride salt enhances solubility in polar solvents (e.g., water or ethanol) compared to the free base, a property critical for its handling in synthetic applications.

特性

IUPAC Name |

(5-methylpyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVGZIDBMBUILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a heterocyclic organic compound notable for its potential biological activities, particularly in pharmacological contexts. This article reviews various studies that elucidate its biological activity, mechanisms of action, and potential therapeutic applications, with a focus on antimicrobial and anticancer properties.

- Molecular Formula : CHClN

- Molecular Weight : 158.63 g/mol

- Physical State : White to off-white crystalline powder

- Solubility : Soluble in water and ethanol; limited solubility in dichloromethane.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways and metabolic processes, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that it may inhibit the growth of cancer cells by interfering with specific metabolic pathways essential for cell proliferation.

-

Cell Line Studies :

- The compound was tested on various cancer cell lines, demonstrating cytotoxic effects at concentrations as low as 47 µM.

- The growth inhibition observed was statistically significant compared to control groups.

- Mechanistic Insights :

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on T-Jurkat Cells : In this study, the compound was assessed for antiproliferative activity against T-Jurkat cells and peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as an immunosuppressive agent .

- In Vivo Models : Further investigations into animal models have shown promising results regarding the compound's safety profile and efficacy in reducing tumor size when administered at optimized dosages.

科学的研究の応用

Medicinal Chemistry

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is explored for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets, making it a candidate for drug development.

- Anti-Cancer Research : Studies have indicated that this compound may exhibit anti-cancer properties by binding to specific enzymes or receptors involved in tumor growth. Understanding its mechanism of action is crucial for developing effective cancer therapies.

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals.

- Synthesis Routes : Several synthetic methods have been developed for producing this compound, each varying in efficiency and yield based on reaction conditions such as temperature and solvent choice.

Biochemical Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. These studies are essential for understanding its therapeutic potential and safety profile.

Case Study 1: Anti-Cancer Activity

A study investigated the binding affinity of this compound with specific cancer-related enzymes. The results indicated that the compound could inhibit enzyme activity at micromolar concentrations, suggesting potential as an anti-cancer agent.

Case Study 2: Synthesis of Bioactive Compounds

Research focused on utilizing this compound as a precursor for synthesizing novel bioactive compounds. The synthetic pathways demonstrated high yields and purity, highlighting its utility in pharmaceutical development.

類似化合物との比較

Structural Analogues with Pyrimidine/Substituted Pyrimidine Cores

1-(2-Propylpyrimidin-5-yl)methanamine Dihydrochloride

- Molecular Formula : C₈H₁₅Cl₂N₃

- Molar Mass : 224.13 g/mol

- Key Differences: A propyl group replaces the methyl group at pyrimidine position 2.

1-(4-Methylpyrimidin-2-yl)methanamine Hydrochloride

- CAS : 1782311-16-3

- Molecular Formula : C₆H₁₀ClN₃

- Key Differences : Methyl substitution at pyrimidine position 4 instead of 3. Positional isomerism affects electronic distribution and hydrogen-bonding capacity .

N-Methyl-1-(2-pyrimidinyl)methanamine Dihydrochloride

- CAS : 1956354-92-9

- Molecular Formula : C₆H₁₁Cl₂N₃

- Key Differences : N-methylation of the amine group reduces polarity and may influence pharmacokinetic properties like absorption and metabolism .

Halogen-Substituted Derivatives

(5-Chloro-3-methylpyridin-2-yl)methanamine Hydrochloride

- CAS : 1257535-41-3

- Molecular Formula : C₇H₉Cl₂N₂

- Molar Mass : 193.07 g/mol

(5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride

- CAS : 1257535-42-4

- Molecular Formula : C₇H₁₀BrClN₂

- Molar Mass : 238.00 g/mol

- Key Differences : Bromine substitution further increases molecular weight and van der Waals interactions, which could improve binding affinity in receptor-ligand systems .

Heterocyclic Variants

[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride

- CAS : 1803581-13-6

- Molecular Formula : C₈H₁₀ClN₅

- Key Differences : The triazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or receptors .

Furan-2-yl Methanamine Hydrochloride

- Structure : Substituted furan ring instead of pyrimidine.

- Key Differences : Reduced aromaticity and electron-deficient character compared to pyrimidine, leading to lower thermal stability and altered reactivity .

Physicochemical and Pharmacological Properties

準備方法

Table 1: Key Reaction Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Enhances reaction kinetics |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Solvent | Ethanol or DMF | Balances solubility and reaction rate |

| Reducing Agent | Sodium cyanoborohydride or H₂/Pd-C | Efficient reduction with minimal side products |

| Molar Ratios | Amine source excess (1.2–1.5 equiv.) | Drives reaction to completion |

Industrial Production Methods

Industrial-scale synthesis adapts laboratory methods to continuous flow or batch reactors optimized for high throughput and purity. Key features include:

- Use of continuous flow reductive amination to improve control over reaction parameters and scalability.

- Employment of advanced purification techniques such as recrystallization and chromatographic methods to achieve >95% purity.

- Optimization of solvent systems and temperature profiles to maximize yield and minimize by-products.

These processes ensure a consistent supply of high-quality this compound suitable for pharmaceutical and research applications.

Purification and Characterization

Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane eluents. Analytical techniques critical for confirming purity and structure include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR signals for pyrimidine ring protons typically appear between δ 8.3–8.5 ppm; methyl groups resonate near δ 2.3–2.5 ppm.Mass Spectrometry (MS):

High-resolution MS confirms the molecular weight (123.16 g/mol for the free base).High-Performance Liquid Chromatography (HPLC):

Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity, typically >98%.Elemental Analysis:

Confirms carbon, hydrogen, and nitrogen content consistent with molecular formula C6H9N3.

Research Findings and Optimization

Studies have shown that reaction temperature and time are critical for maximizing yield without compromising purity. Excess ammonia or amine source helps drive the substitution or reductive amination to completion. Solvent choice affects solubility and reaction rate; polar aprotic solvents like DMF improve nucleophilicity but may complicate purification.

Computational modeling and QSAR analyses have guided scaffold modifications, indicating that substituents at the 5-position influence bioactivity and stability, which indirectly informs synthetic priorities for derivative preparation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-chloro-5-methylpyrimidine | Aqueous ammonia, ethanol/DMF, reflux (80–100°C) | Straightforward, scalable | Requires halogenated precursors |

| Reductive Amination | 5-methylpyrimidine-2-carboxaldehyde | Ammonia, NaBH3CN or H₂/Pd-C, mild conditions | High selectivity, mild reaction | Sensitive to moisture, requires careful handling of reducing agents |

| Catalytic Hydrogenation | Nitrile intermediate | LiAlH₄ or H₂/Pd-C | Efficient reduction | Requires strict anhydrous conditions |

Q & A

Q. What synthetic routes are optimized for (5-Methylpyrimidin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Optimize synthesis by varying reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of pyrimidine precursors. Monitor intermediates via TLC and characterize final product using H/C NMR (δ 2.3 ppm for methyl group, δ 8.1–8.5 ppm for pyrimidine protons) and HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) . Purity (>98%) can be confirmed via pharmacopeial chloride ion testing (silver nitrate precipitation) .

Q. How can researchers distinguish this compound from structurally similar compounds?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm exact mass (calc. for CHClN: 175.05 g/mol) and compare fragmentation patterns with analogs (e.g., 5-chloropyridine derivatives). IR spectroscopy (N–H stretch ~3300 cm, C–N vibration ~1600 cm) complements structural differentiation . Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What analytical methods are recommended for assessing purity in academic settings?

- Methodological Answer : Perform:

- Loss on drying : Dry at 105°C until constant mass (max 5.0 mg/g loss) .

- Heavy metals : Limit ≤20 μg/g via atomic absorption spectroscopy .

- Residual solvents : GC-MS with headspace sampling (ICH Q3C guidelines) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Q. How to determine solubility profiles for formulation or biological assays?

- Methodological Answer : Use shake-flask method: Dissolve 10 mg in 1 mL of solvents (e.g., water, DMSO, ethanol) at 25°C. Centrifuge (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ ~260 nm for pyrimidine ring) . For low solubility, employ co-solvents (e.g., PEG 400) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) against target proteins (e.g., LOXL2, IC ~126 nM for related inhibitors). Validate with MD simulations (GROMACS) to assess binding stability . Compare with pyrimidine-based inhibitors in PDGFRA or kinase assays .

Q. What experimental designs resolve contradictions in thermal stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stress : Heat at 40–60°C for 14 days, sample at intervals.

- pH stress : Incubate in buffers (pH 1–10) for 24h.

Analyze degradation products via LC-MS/MS and assign structures using fragmentation libraries. Reconcile discrepancies by correlating Arrhenius plots (activation energy) with pH-dependent degradation pathways .

Q. How to address discrepancies in reported synthetic yields across literature?

- Methodological Answer : Replicate published protocols while controlling for:

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs (e.g., 5-ethyl or 5-fluoro substitutions) and compare:

Q. How to identify and characterize metabolites in preclinical studies?

- Methodological Answer :

Incubate with liver microsomes (human/rat) and analyze via: - LC-HRMS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- MS/MS : Fragment ions to assign metabolic sites (e.g., pyrimidine ring oxidation) .

Cross-reference with in silico tools (Meteor Nexus) to predict pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。